O-Sulfo-D-serine

Description

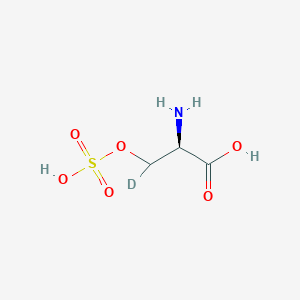

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-sulfooxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO6S/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZGUGJDVUUGLK-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conceptual Framework of O Sulfonation in Biochemical Systems

Understanding O-Sulfo-D-serine requires placing it within the broader context of amino acid sulfation and its role in biological processes.

Classification of this compound within the Spectrum of Sulfated Amino Acids

Amino acid sulfation is a type of PTM that involves the enzymatic addition of a sulfo group (SO3) from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS). It is broadly classified based on the atom to which the sulfo group is attached. O-sulfonation, which occurs on a hydroxyl group, is the most common form.

| Class of Sulfation | Target Amino Acid(s) | Description |

| O-Sulfonation | Tyrosine, Serine , Threonine | The sulfo group is attached to the oxygen atom of the amino acid's hydroxyl-containing side chain. This is the most studied form of protein sulfation. |

| N-Sulfonation | Not typically found on amino acids within proteins | Involves the attachment of a sulfo group to a nitrogen atom. It is crucial for the modification of macromolecules like heparin. |

This table classifies the major types of sulfation relevant to proteins. This compound falls under the category of O-sulfonation.

While O-sulfo-L-serine is known and used experimentally as an inhibitor of the enzyme serine racemase, the natural occurrence of this compound as an endogenous PTM in proteins has not yet been definitively established in published research. researchgate.net

Broad Significance of Protein Sulfation in Biological Regulation

Protein sulfation is a key regulator of extracellular protein-protein interactions. The addition of a negatively charged and bulky sulfo group can significantly alter a protein's conformation and charge, thereby influencing its binding affinity and specificity for other molecules. This modification is known to be critical for a variety of physiological processes, including immune response, blood coagulation, viral entry into cells, and hormone binding. The discovery of sulfation on serine and threonine suggests that its functional importance may be even more extensive than previously understood, potentially playing roles in intracellular processes like protein assembly and signal transduction. nih.gov

Current Research Landscape and Unaddressed Questions Regarding O Sulfo D Serine

Enzymatic Mechanisms Governing O-Sulfonation of Serine Residues

The addition of a sulfate (B86663) group to serine residues, a process known as O-sulfonation, is a crucial post-translational modification that modulates the function of various proteins. nih.govnih.gov This enzymatic reaction is catalyzed by a family of enzymes called sulfotransferases, which transfer a sulfonate group from a universal donor molecule to an acceptor. nih.govfrontiersin.org

Investigation of Serine Sulfotransferases Implicated in O-Sulfation Pathways

Sulfotransferases are the key enzymes in sulfation pathways. nih.gov They facilitate the transfer of a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal sulfate donor, to the hydroxyl group of a serine residue within a protein. nih.govwikipedia.org This reaction, more accurately termed O-sulfonation, results in the formation of an O-sulfoserine residue. stanford.edu

These enzymes are found in various cellular compartments, including the cytosol and the Golgi apparatus, reflecting the diverse locations of their protein substrates. nih.gov While the family of sulfotransferases is broad, with varying substrate specificities, specific serine sulfotransferases are responsible for this particular modification. ontosight.ai The study of these enzymes is critical to understanding the regulation of protein function through sulfation.

Analysis of Substrate Specificity and Enantioselectivity in Enzymatic Sulfonation

The specificity of sulfotransferases for their substrates is a key aspect of their biological function. purdue.edutaylorandfrancis.com This specificity is determined by the three-dimensional structure of the enzyme's active site, which accommodates the specific amino acid sequence surrounding the target serine residue. purdue.edu Factors such as the presence of acidic residues near the sulfation site can influence the efficiency of the enzymatic reaction. wikipedia.org

A critical and less understood aspect of this specificity is enantioselectivity—the ability of an enzyme to distinguish between the D- and L-isomers of a substrate. While most amino acids in proteins are in the L-conformation, the existence and functional significance of D-amino acids in biological systems are increasingly recognized. The enzymatic sulfonation of D-serine to form this compound implies the existence of sulfotransferases with specific enantioselectivity for the D-isomer. The study of the chemical and stereochemical properties of enzymes from various organisms, including marine life, can provide insights into enzymes with novel substrate specificities and enantioselectivities. mdpi.com

Occurrence and Functional Elucidation of this compound in Biological Systems

The discovery of O-sulfoserine as a post-translational modification in a variety of proteins across different species highlights its potential importance in a range of biological processes. nih.gov This modification has been detected in organisms from invertebrates to humans, suggesting a conserved role in eukaryotic biology. nih.gov

Detection of O-Sulfoserine as a Post-Translational Modification in Specific Proteins.nih.govmdpi.com

Advanced analytical techniques, particularly liquid chromatography coupled with electrospray tandem mass spectrometry, have been instrumental in identifying and characterizing O-sulfoserine in proteins. nih.govstanford.edu This modification is characterized by a mass shift of +80 amu on serine residues and a diagnostic neutral loss of 80 amu (SO3) during mass spectrometric fragmentation. nih.govstanford.edu

O-sulfonation of serine has been identified in neuronal intermediate filaments from the snail Lymnaea stagnalis. nih.gov Neuronal intermediate filaments are crucial structural components of axons, providing mechanical stability and influencing axon diameter. nih.govwikipedia.org The presence of O-sulfoserine in these filaments suggests a potential role in regulating their assembly, organization, and interaction with other cytoskeletal components. nih.gov

Furthermore, O-sulfoserine has been detected in a myosin light chain from the same organism. nih.gov Myosin light chains are part of the myosin motor protein complex and are involved in regulating muscle contraction. nih.gov Post-translational modifications of these chains, such as phosphorylation, are known to modulate their function. nih.gov The discovery of O-sulfonation adds another layer of regulatory complexity to myosin function.

The modification has also been found in a cathepsin-C-like enzyme from the malaria parasite Plasmodium falciparum. nih.gov Cathepsin C is a lysosomal cysteine protease involved in the activation of various serine proteases, playing a role in immune and inflammatory responses. nih.govoaepublish.com Its modification by sulfation could potentially modulate its enzymatic activity or stability.

In humans, O-sulfoserine has been identified in the cytoplasmic domain of the orphan receptor tyrosine kinase Ror-2. nih.gov Ror-2 is a transmembrane receptor that plays a critical role in developmental processes, including skeletal and neuronal development, by mediating Wnt signaling. origene.comwikipedia.orgnih.gov The presence of O-sulfoserine within its cytoplasmic domain suggests a possible role in regulating its signaling activity and interaction with downstream signaling partners. nih.gov

Table 1: Proteins Identified with O-Sulfoserine Modification

| Protein | Organism | Cellular Component/Function | Potential Significance of Sulfonation |

|---|---|---|---|

| Neuronal Intermediate Filament | Lymnaea stagnalis (snail) | Cytoskeleton, Axonal Structure | Regulation of filament assembly and organization. nih.gov |

| Myosin Light Chain | Lymnaea stagnalis (snail) | Muscle Contraction | Modulation of motor protein function. nih.gov |

| Cathepsin-C-like Enzyme | Plasmodium falciparum (parasite) | Protease Activation, Immunity | Regulation of enzymatic activity or stability. nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Serine |

| O-sulfoserine |

| 3'-phosphoadenosine-5'-phosphosulfate (PAPS) |

| D-serine |

Functional Implications of Protein O-Sulfoserine Modification

Protein sulfonation on serine and threonine residues is a post-translational modification identified in a diverse range of organisms, from the malaria parasite Plasmodium falciparum to humans. nih.gov This modification, detected and characterized using advanced mass spectrometry techniques, involves the addition of a sulfo group to the hydroxyl side chain of serine. nih.govresearchgate.net The discovery of O-sulfoserine in various proteins suggests its involvement in fundamental cellular processes, analogous to the well-understood regulatory role of phosphorylation. nih.gov

The presence of O-sulfoserine has been confirmed in structural proteins, strongly implying a role in the assembly and maintenance of cellular architecture. nih.gov For instance, this modification was identified in a neuronal intermediate filament and a myosin light chain from the snail Lymnaea stagnalis. nih.gov Intermediate filaments are crucial components of the cytoskeleton, providing mechanical stability to cells, while myosin light chains are integral to the function of motor proteins that drive muscle contraction and other forms of cellular movement. The addition of a negatively charged and bulky sulfo group to serine residues within these proteins could influence electrostatic interactions, protein folding, and the formation of higher-order filamentous structures, thereby modulating their assembly and dynamic properties. nih.govwou.edu

Evidence also points to the contribution of O-sulfoserine to cellular signaling. The modification was detected on the cytoplasmic domain of the human orphan receptor tyrosine kinase Ror-2. nih.gov Receptor tyrosine kinases are critical cell-surface receptors that initiate intracellular signaling cascades in response to external stimuli, governing processes like cell growth, differentiation, and metabolism. nih.gov Post-translational modifications, particularly phosphorylation, are known to regulate the activity of these receptors. The discovery of O-sulfonation on a key signaling protein like Ror-2 suggests it may function as a molecular switch, similar to phosphorylation, to control signal transduction pathways. nih.gov

| Protein Identified with O-Sulfoserine | Organism | Potential Functional Implication |

| Neuronal Intermediate Filament | Lymnaea stagnalis (snail) | Protein Assembly, Cytoskeletal Structure |

| Myosin Light Chain | Lymnaea stagnalis (snail) | Protein Assembly, Cellular Movement |

| Cathepsin-C-like Enzyme | Plasmodium falciparum (parasite) | Enzyme Regulation |

| Receptor Tyrosine Kinase Ror-2 (cytoplasmic domain) | Human | Cellular Signal Transduction |

| Data sourced from Medzihradszky et al., 2004. nih.gov |

Characterization of O-methyl-N-sulfo-D-serine as an Unusual Amino Acid in Natural Products

Separate from its role as a post-translational modification, the derivative O-methyl-N-sulfo-D-serine has been identified as a constituent of complex natural products. This unusual, non-canonical amino acid is incorporated into the structure of certain cyclopolypeptides synthesized by marine organisms. researchgate.netmdpi.com

O-methyl-N-sulfo-D-serine is a key structural component of Scleritodermin A, a cytotoxic cyclic peptide isolated from the lithistid marine sponge Scleritoderma nodosum. researchgate.netnih.gov Scleritodermin A is a proline-rich cyclopolypeptide that possesses a complex architecture, incorporating not only O-methyl-N-sulfo-D-serine but also other unusual residues like keto-allo-isoleucine and a novel conjugated thiazole (B1198619) moiety. researchgate.netmdpi.comnih.gov The presence of these non-proteinogenic amino acids contributes to the unique chemical properties and potent biological activity of the molecule. mdpi.com Research has shown that Scleritodermin A exhibits its cytotoxic effects against human cancer cell lines by inhibiting tubulin polymerization, a mechanism that disrupts cell division. researchgate.netmdpi.com

| Component of Scleritodermin A | Classification |

| O-methyl-N-sulfo-D-serine | Unusual Amino Acid |

| keto-allo-isoleucine | Unusual Amino Acid |

| L-proline | Proteinogenic Amino Acid |

| L-serine | Proteinogenic Amino Acid |

| Conjugated Thiazole Moiety | Novel Polyketide-derived Group |

| Data sourced from multiple studies on Scleritodermin A. researchgate.netmdpi.comnih.gov |

Metabolic Interrelationships and Biochemical Fate of this compound

The precise metabolic pathways for the biosynthesis and degradation of free this compound are not well-documented in current scientific literature. Its primary known role is as a post-translational modification, suggesting it is formed by the enzymatic sulfation of serine residues already incorporated within a polypeptide chain.

While direct metabolic integration of free this compound is not established, its components—serine and sulfate—are central to major metabolic networks.

Serine Metabolism: L-serine is biosynthesized in the human body from the glycolytic intermediate 3-phosphoglycerate, making it a non-essential amino acid. wikipedia.org It serves as a crucial precursor for the synthesis of other amino acids, including glycine and cysteine, and is vital for the production of purines, pyrimidines, and lipids. wikipedia.org In the brain, D-serine is synthesized from L-serine by the enzyme serine racemase and functions as a critical neuromodulator by co-activating NMDA receptors. mdpi.comnih.govfrontiersin.org It is primarily degraded by the enzyme D-amino acid oxidase. mdpi.comnih.gov

Sulfur Metabolism: The incorporation of inorganic sulfur into amino acids is a fundamental process in bacteria, fungi, and plants. researchgate.netfrontiersin.org In these organisms, the carbon backbone for the primary sulfur-containing amino acid, cysteine, is provided by O-acetylserine (OAS), an activated form of serine. nih.govmpg.denormalesup.org OAS reacts with sulfide (B99878) (derived from environmental sulfate) in a reaction catalyzed by O-acetylserine (thiol)-lyase to form cysteine. researchgate.netmpg.de This established pathway utilizes O-acetylserine, not O-sulfoserine, as the key intermediate for sulfur assimilation into the amino acid framework.

Given this, O-sulfoserine found in proteins is most likely the result of sulfotransferase activity, where a sulfate group is transferred from a donor molecule like 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a serine residue post-translationally. frontiersin.org The metabolic fate of this modified residue upon protein degradation remains an area for future investigation.

Hypothetical Desulfation Mechanisms for this compound

While the biological roles and metabolic pathways of many sulfated molecules are well-documented, the specific enzymatic processes governing the breakdown of this compound remain largely uncharacterized. The sulfation of serine and threonine residues is a known post-translational modification in eukaryotes, suggesting the existence of corresponding degradative pathways. nih.gov The removal of the sulfate group, or desulfation, is a critical step that would liberate D-serine, a significant neuromodulator, and inorganic sulfate. Based on established biochemical principles of analogous compounds, several plausible hypothetical mechanisms for the desulfation of this compound can be proposed.

The primary hypothetical mechanism for the desulfation of this compound is through the action of a specific hydrolase, likely a member of the sulfatase enzyme family. Sulfatases are a class of enzymes that catalyze the hydrolysis of sulfate esters from a wide variety of biological substrates, including steroids, glycosaminoglycans, and glycolipids. nih.govimrpress.com

A putative "this compound sulfatase" would catalyze the following reaction:

This compound + H₂O → D-serine + SO₄²⁻ + H⁺

This proposed enzymatic activity is analogous to other well-characterized sulfatase reactions. For instance, steroid sulfatase (STS) hydrolyzes sulfate esters from steroids like dehydroepiandrosterone (B1670201) sulfate (DHEAS) and estrone (B1671321) sulfate (E₁S), regenerating the active steroid hormones. nih.gov Similarly, lysosomal sulfatases are crucial for the degradation of sulfated glycosaminoglycans such as heparan sulfate and chondroitin (B13769445) sulfate. imrpress.com

The catalytic mechanism of many sulfatases involves a unique post-translational modification within the enzyme's active site, where a conserved cysteine or serine residue is converted to a Cα-formylglycine (FGly) residue. mdpi.comfrontiersin.org This FGly residue is critical for the enzyme's catalytic function. frontiersin.org It is hypothesized that a sulfatase acting on this compound would likely share this feature, employing the hydrated FGly to attack the sulfate ester bond and facilitate its cleavage.

Given the stereospecificity of many enzymes, it is plausible that a dedicated sulfatase would exist that recognizes the D-enantiomer of sulfo-serine. The existence of enzymes with strict selectivity for D-amino acids, such as D-amino acid oxidase which degrades D-serine, supports the potential for enzymes that specifically process D-isomers of modified amino acids. frontiersin.org

Further insight can be gained from the metabolism of the structurally similar compound, O-phospho-D-serine. This phosphorylated amino acid is hydrolyzed by phosphoserine phosphatase to yield D-serine and inorganic phosphate (B84403). The existence of this pathway suggests a precedent for the enzymatic cleavage of a functional group from the hydroxyl side chain of D-serine to regulate its availability. A sulfatase-mediated pathway for this compound would be functionally parallel to this established dephosphorylation reaction.

Another plausible scenario involves the action of microbial enzymes. The human gut microbiome, for example, contains a vast array of bacteria that possess sulfatases. portlandpress.com These enzymes are involved in the degradation of sulfated compounds, including sulfated mucins. researchgate.net It is conceivable that this compound, if present in the gastrointestinal tract, could be a substrate for these bacterial sulfatases, contributing to the pool of D-serine and inorganic sulfate in that environment.

Chemical Synthesis Strategies for this compound Core Structure

The fundamental step in preparing this compound involves the selective sulfation of the hydroxyl group of D-serine while protecting its amine and carboxyl functionalities.

Achieving selective sulfation of the serine hydroxyl group necessitates a carefully orchestrated protecting group strategy. The amine and carboxyl groups are typically protected using standard chemistries to prevent unwanted side reactions during sulfonation. Common amine protecting groups include the tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) groups, while carboxyl protection often involves esterification (e.g., methyl or benzyl (B1604629) esters).

The key challenge lies in the selective sulfation of the hydroxyl group. Strategies often involve:

Temporary Protection of Hydroxyl Group: Employing labile protecting groups for the hydroxyl (e.g., silyl (B83357) ethers like TBDMS or benzyl ethers) that can be selectively removed prior to sulfonation, or that are stable under sulfonation conditions but removable afterward.

Direct Sulfonation with Selective Reagents: Utilizing mild and regioselective sulfating agents that favor the hydroxyl group over other potential nucleophiles. Sulfur trioxide complexes, such as sulfur trioxide pyridine (B92270) complex (SO3·pyridine) or sulfur trioxide dimethylformamide complex (SO3·DMF), are frequently employed. These reagents, often in the presence of a base, can effect sulfation under controlled conditions. The choice of solvent and temperature is critical for optimizing yield and minimizing side products.

Table 3.1.1: Common Protecting Groups and Sulfonation Reagents for Serine Hydroxyl

| Functional Group | Protecting Group Examples | Sulfonation Reagents | Typical Conditions | Notes |

| Amine | Fmoc, Boc | N/A | N/A | Protects against acylation and other electrophilic attacks. |

| Carboxyl | Methyl ester, Benzyl ester | N/A | N/A | Prevents self-condensation and reaction with nucleophiles. |

| Hydroxyl | Benzyl ether, TBDMS ether | SO3·Pyridine, SO3·DMF | Mild base, controlled temperature | Selective removal or stability under sulfonation is key. |

Maintaining the stereochemical integrity of the D-serine backbone is paramount. The synthesis typically starts with enantiomerically pure D-serine or employs methods that establish the D-configuration early in the synthetic route.

Chiral Pool Synthesis: Utilizing commercially available, enantiopure D-serine as the starting material is the most straightforward approach. The synthetic transformations must be designed to avoid epimerization at the α-carbon.

Asymmetric Synthesis: For routes that construct the amino acid backbone, asymmetric synthesis methodologies are employed. This can involve chiral auxiliaries, asymmetric catalysis (e.g., using chiral ligands in metal-catalyzed reactions), or enzymatic resolution to ensure the exclusive formation of the D-isomer.

Monitoring Stereochemical Purity: Throughout the synthesis, techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents are used to monitor and confirm the enantiomeric purity of intermediates and the final this compound product.

Table 3.1.2: Strategies for Ensuring D-Isomer Stereochemistry

| Strategy | Description | Key Considerations |

| Chiral Pool Synthesis | Starting with enantiopure D-serine. | Avoidance of epimerization during protection/sulfonation. |

| Asymmetric Synthesis | Building the amino acid backbone enantioselectively. | Choice of chiral catalysts or auxiliaries. |

| Enzymatic Resolution | Separating enantiomers of a racemic mixture using enzymes. | Enzyme specificity and efficiency. |

| Stereochemical Analysis | Using chiral HPLC or NMR to confirm enantiopurity. | Sensitivity and accuracy of analytical methods. |

Synthesis of this compound Containing Peptides and Complex Conjugates

Once the core this compound structure is synthesized, it can be incorporated into more complex molecular architectures, such as peptides and glycosylated derivatives.

Solid-phase peptide synthesis (SPPS) is a widely used method for constructing peptides. The incorporation of this compound into a peptide sequence typically involves using a pre-synthesized, protected this compound derivative.

Protected this compound Derivatives: These derivatives feature protected amine (e.g., Fmoc-O-Sulfo-D-Ser-OH) and carboxyl groups. The sulfated hydroxyl moiety is usually carried through the synthesis as the sulfate ester.

Coupling Chemistry: Standard peptide coupling reagents (e.g., HATU, HBTU, DIC/HOBt) are employed to form the amide bond between the carboxyl group of the incoming this compound and the free amine terminus of the peptide chain immobilized on the solid support.

Deprotection and Cleavage: After chain elongation, the peptide is cleaved from the resin, and any remaining side-chain protecting groups are removed, often under acidic conditions. Careful selection of protecting groups is necessary to ensure compatibility with the sulfated moiety during deprotection.

Table 3.2.1: Key Steps in SPPS of this compound Peptides

| Step | Description | Common Reagents/Methods |

| Resin Loading | Attaching the first amino acid to the solid support. | Standard linker chemistries. |

| Fmoc Deprotection | Removal of the N-terminal Fmoc group to expose the amine for the next coupling. | Piperidine in DMF. |

| Amino Acid Coupling | Formation of the peptide bond between the activated carboxyl of the incoming amino acid and the free amine. | HATU/DIPEA, HBTU/DIEA, DIC/HOBt. |

| Sulfated Amino Acid Coupling | Coupling of protected this compound. | Similar coupling reagents; may require optimized conditions. |

| Final Deprotection/Cleavage | Removal of side-chain protecting groups and cleavage from the resin. | TFA-based cocktails (e.g., TFA/TIS/H2O). |

Solution-phase synthesis offers greater flexibility for constructing complex molecules like sulfated glycosyl serines, which are found in various glycoproteins. This approach allows for meticulous control over reaction conditions and purification at intermediate stages.

Glycosylation: The synthesis typically begins with the glycosylation of a suitably protected D-serine derivative. This involves reacting a glycosyl donor (e.g., a glycosyl halide or trichloroacetimidate) with the hydroxyl group of serine under Lewis acid catalysis or other activating conditions.

Sulfation: Following successful glycosylation, the hydroxyl group of the serine residue (or a precursor hydroxyl group on the sugar moiety, depending on the strategy) is selectively sulfated using methods described in Section 3.1.1.

Linkage Region Synthesis: These methods are crucial for assembling the specific linkages between sugars and amino acids, which can be O-glycosidic, N-glycosidic, or C-glycosidic. The sulfation can occur on the amino acid, the sugar, or both, depending on the target structure.

Table 3.2.2: Solution-Phase Synthesis of Sulfated Glycosyl Serines

| Stage of Synthesis | Key Transformation | Example Reagents/Conditions |

| Glycosylation | Formation of glycosidic bond to serine hydroxyl. | Glycosyl donor (e.g., trichloroacetimidate) + Serine derivative + Lewis acid (e.g., TMSOTf). |

| Sulfation | Introduction of sulfate ester onto hydroxyl. | SO3·Pyridine complex, controlled temperature. |

| Deprotection | Removal of protecting groups. | Acidic or basic hydrolysis, hydrogenolysis. |

The development of this compound analogs is essential for creating biochemical probes used to investigate biological pathways, enzyme mechanisms, and protein-ligand interactions involving sulfated molecules.

Isotopic Labeling: Analogs can be synthesized with stable isotopes (e.g., 13C, 15N, 34S) to facilitate metabolic tracking or mass spectrometry-based studies.

Fluorescent Tagging: Introduction of fluorescent moieties allows for visualization and tracking of molecules in biological systems. This might involve attaching a fluorophore to the amine, carboxyl, or a modified side chain.

Affinity Labels or Photoaffinity Labels: Analogs can be designed with reactive groups that covalently bind to target proteins, aiding in the identification of binding partners or active sites.

Modified Sulfate Group: Analogs with altered sulfate groups (e.g., phosphosulfates, or sulfate groups with isotopic labels) can be synthesized to probe specific enzymatic activities or binding specificities.

Table 3.2.3: this compound Analogs as Biochemical Probes

| Analog Type | Modification Strategy | Application/Purpose |

| Isotopic Analogs | Incorporation of 13C, 15N, or 34S isotopes. | Metabolic tracing, NMR studies, mass spectrometry analysis. |

| Fluorescent Analogs | Covalent attachment of fluorophores. | Visualization in cells, fluorescence microscopy, FRET studies. |

| Affinity Labels | Introduction of reactive functional groups (e.g., azide, alkyne). | Target identification, click chemistry for bioconjugation. |

| Enzyme Substrates | Analogs designed to be processed by specific enzymes. | Studying enzyme kinetics, mechanism-based inhibition. |

Compound List:

this compound

D-serine

Serine

tert-butyloxycarbonyl (Boc)

9-fluorenylmethyloxycarbonyl (Fmoc)

Methyl ester

Benzyl ester

Benzyl ether

tert-butyldimethylsilyl (TBDMS) ether

Sulfur trioxide pyridine complex (SO3·pyridine)

Sulfur trioxide dimethylformamide complex (SO3·DMF)

Glycosyl serines

Glycopeptides

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

DIC (N,N'-Diisopropylcarbodiimide)

HOBt (Hydroxybenzotriazole)

DIPEA (N,N-Diisopropylethylamine)

DIEA (N,N-Diisopropylethylamine)

TMSOTf (Trimethylsilyl trifluoromethanesulfonate)

Trichloroacetimidate

Cutting Edge Analytical and Characterization Techniques for O Sulfo D Serine

Mass Spectrometry-Based Methodologies for Detection and Structural Elucidation

Mass spectrometry (MS) stands as a powerful tool for the analysis of O-Sulfoserine, offering high sensitivity and specificity. nih.gov When coupled with chromatographic separation, it enables both qualitative and quantitative assessments.

Liquid chromatography coupled to electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is a cornerstone technique for the detection and structural characterization of O-Sulfoserine. researchgate.netddtjournal.com This method is particularly effective for identifying O-sulfonation on serine residues within proteins, a novel post-translational modification found in a wide range of eukaryotes. researchgate.net The process involves the separation of complex mixtures, such as protein digests, using high-performance liquid chromatography (HPLC), followed by ionization via ESI and subsequent analysis by tandem mass spectrometry. researchgate.netmdpi.com

The high sensitivity and selectivity of LC-ESI-MS/MS allow for the analysis of underivatized amino acids directly from extracts. researchgate.net In qualitative analysis, specific precursor ions corresponding to the sulfonated peptide are selected and fragmented to produce a characteristic pattern of product ions, confirming the presence and location of the O-Sulfo-serine modification. nih.gov This approach has been successfully used to identify O-sulfonation in diverse proteins, including those from the malaria parasite Plasmodium falciparum and human receptor tyrosine kinases. researchgate.net The modification is often isobaric with phosphorylation (+80 amu), another common PTM, making the precise identification by MS/MS crucial to differentiate between the two. nih.gov

Understanding the fragmentation behavior of O-Sulfoserine under collision-induced dissociation (CID) is fundamental to its identification by tandem mass spectrometry. wikipedia.org When protonated O-Sulfoserine is subjected to CID, it fragments in a predictable manner, yielding specific product ions that serve as a diagnostic signature. ru.nl

The fragmentation chemistry has been investigated using a combination of CID mass spectrometry, infrared multiple photon dissociation (IRMPD) spectroscopy, and density functional theory (DFT) calculations. researchgate.netru.nl Upon CID, protonated sulfoserine primarily fragments to produce dominant ions at m/z 106 and m/z 88. ru.nl These major fragment ions correspond to the neutral loss of SO₃ and H₂SO₄, respectively, from the precursor ion. researchgate.netru.nl The ion at m/z 106 has been structurally identified as protonated serine. researchgate.netru.nl Other minor fragment ions observed include those at m/z 140 and m/z 129. ru.nl The analysis of these fragmentation pathways is crucial for distinguishing sulfonation from phosphorylation, as both modifications have the same nominal mass but can exhibit different fragmentation patterns. nih.gov

| Precursor Ion | Product Ion (m/z) | Associated Neutral Loss | Proposed Structure of Product Ion | Significance |

|---|---|---|---|---|

| [Ser(SO₃H)+H]⁺ | 106 | SO₃ (Sulfur trioxide) | Protonated Serine researchgate.net | Major fragment, indicates loss of the sulfo group. ru.nlnih.gov |

| [Ser(SO₃H)+H]⁺ | 88 | H₂SO₄ (Sulfuric acid) | Aziridine structure ru.nl | Major fragment, indicates loss of the sulfo group as sulfuric acid. ru.nlnih.gov |

| [Ser(SO₃H)+H]⁺ | 81 | - | - | Significant peak related to the sulfo group. nih.gov |

| [Ser(SO₃H)+H]⁺ | 140 | H₂O (Water) | - | Minor fragment ion. ru.nl |

| [Ser(SO₃H)+H]⁺ | 129 | - | - | Minor fragment ion. ru.nl |

Quantitative analysis of O-Sulfoserine in biological matrices like plasma or tissue extracts is challenging due to the complexity of these samples. youtube.com Co-eluting endogenous components can cause "matrix effects," such as ion suppression or enhancement, which can significantly impact the accuracy and precision of quantification by LC-MS/MS. nih.govpsu.edu

To develop robust quantitative methods, several strategies are employed to mitigate matrix effects. psu.edu A primary approach involves meticulous sample preparation and clean-up to remove interfering substances. psu.edu Additionally, the use of stable isotope-labeled internal standards is highly recommended. These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.

Another strategy to account for variability is the use of matrix-matched calibration curves, where standards are prepared in a blank biological matrix that is free of the analyte. nih.gov This helps to ensure that the calibration samples and the unknown samples are affected by the matrix to a similar extent. nih.gov For example, a quantitative online LC-MS method has been developed for analyzing 3-O-sulfo group-containing oligosaccharides in heparin, demonstrating the applicability of these principles to related sulfonated biomolecules. psu.edu Assessing matrix effects by analyzing samples from multiple donors is also a key step in method validation to ensure the robustness of the quantitative assay across a population. nih.gov

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for the isolation and analysis of O-Sulfo-D-serine, providing the necessary separation from complex mixtures and from its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and profiling of O-Sulfoserine and related compounds from biological extracts. researchgate.netjustia.com HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). shodex.com For polar compounds like amino acids and their derivatives, reversed-phase HPLC (RP-HPLC) is the most commonly used mode, accounting for about 75% of all HPLC methods. waters.comnih.gov

In RP-HPLC, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. waters.com O-Sulfoserine, being a polar molecule, would have a relatively low retention time on a standard RP-HPLC setup. Method development often involves optimizing the mobile phase composition, such as adjusting the percentage of organic solvent or adding modifiers like acetic acid, to achieve the desired separation. nih.govnih.gov The isolation of proteins and peptides containing O-Sulfoserine often involves separation by SDS-PAGE followed by in-gel digestion and subsequent analysis by on-line HPLC coupled with mass spectrometry. researchgate.net

| Parameter | Typical Condition/Phase | Purpose in O-Sulfoserine Analysis |

|---|---|---|

| Separation Mode | Reversed-Phase (RP) waters.com, Hydrophilic Interaction Liquid Chromatography (HILIC) waters.com | Separates polar analytes from complex biological matrices. |

| Stationary Phase | C8 or C18 bonded silica (B1680970) nih.gov | Provides a non-polar surface for interaction in RP-HPLC. |

| Mobile Phase | Aqueous buffer (e.g., water with acetic acid) and an organic modifier (e.g., acetonitrile, methanol). nih.gov | Elutes compounds from the column; gradient elution is often used for complex samples. nih.gov |

| Detector | Mass Spectrometer (MS) researchgate.net, UV-Vis (DAD/PDA) mdpi.com | Provides sensitive and specific detection and identification of the separated compounds. |

The separation of enantiomers, which are non-superimposable mirror images of each other, is a critical task in many scientific fields, particularly pharmaceuticals, as they often exhibit different biological activities. symeres.comcsfarmacie.cz this compound must be separated from its enantiomer, O-Sulfo-L-serine, to assess its specific biological roles and to determine the enantiomeric purity of a sample. Since enantiomers have identical physical properties in a non-chiral environment, specialized techniques are required for their separation. sigmaaldrich.com

Chiral chromatography is the most effective method for this purpose. sygnaturediscovery.com This technique utilizes a chiral stationary phase (CSP), which is a column packing material that is itself chiral. phenomenex.com The enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different stabilities. sigmaaldrich.com This differential interaction leads to different retention times on the column, allowing for their separation. phenomenex.com Various types of CSPs are available, including polysaccharide-based, protein-based, and macrocyclic antibiotic-based phases, which can be operated in normal-phase, reversed-phase, or polar organic modes. csfarmacie.czphenomenex.com The development of a chiral separation method involves screening different combinations of CSPs and mobile phases to achieve optimal resolution between the D- and L-isomers of O-Sulfoserine. sigmaaldrich.com This analytical approach is essential for the precise detection and quantification of specific amino acid enantiomers in complex biological materials. mdpi.com

Advanced Spectroscopic and Computational Approaches

The detailed structural elucidation and reactivity profiling of this compound are critical for understanding its chemical behavior. Modern analytical chemistry offers powerful tools that combine experimental spectroscopy with computational modeling to achieve a comprehensive characterization. These advanced techniques provide unprecedented insights into the molecule's three-dimensional structure and its chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures in solution. acs.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. researchgate.net For a complete structural assignment of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H, ¹³C, and correlation spectroscopies (e.g., HSQC, HMBC), would be employed. hmdb.calibretexts.org

While direct experimental NMR data for this compound is not extensively documented in the reviewed literature, predictions of its spectral characteristics can be made by comparing it with related, well-characterized compounds like D-serine and O-phospho-L-serine. nih.govnih.gov

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the α-carbon, the β-carbon, and the amino group. The chemical shift of the β-methylene protons would be significantly influenced by the strongly electron-withdrawing sulfooxy group (-OSO₃H), causing them to appear at a lower field (higher ppm value) compared to the corresponding protons in D-serine. nih.gov Similarly, the ¹³C NMR spectrum would reflect this deshielding effect, with the β-carbon of this compound exhibiting a characteristic downfield shift.

For comparative purposes, the experimental NMR data for the related compounds D-serine and O-phospho-L-serine are presented below.

Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts for D-Serine and O-Phospho-L-serine Data presented for illustrative and comparative purposes.

The replacement of the hydroxyl group in serine with a phosphate (B84403) ester results in a modest +1.3 ppm alteration for the ¹³Cβ chemical shift in O-phospho-L-serine. nih.gov A similar, likely more pronounced, downfield shift would be anticipated for this compound due to the high electronegativity of the sulfate (B86663) group.

Application of Density Functional Theory (DFT) Calculations to Model Sulfoserine Reactivity and Fragmentation

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. mdpi.comfrontiersin.org It has been successfully applied to study the behavior of sulfoserine, providing insights that are complementary to experimental data. researchgate.net

DFT calculations are instrumental in predicting various molecular properties, including geometric structures, vibrational frequencies (for comparison with IR spectroscopy), and the energies of different molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity. nih.govscirp.org For sulfoserine, DFT has been employed to explore its fragmentation pathways in the gas phase, which is particularly relevant for mass spectrometry analysis. researchgate.netru.nl

Research combining collision-induced dissociation (CID) mass spectrometry with DFT calculations has elucidated the fragmentation chemistry of protonated sulfoserine. researchgate.net These studies model the potential energy surfaces for different fragmentation reactions, helping to identify the most likely dissociation channels. For instance, upon collisional activation, protonated sulfoserine readily loses SO₃ (a mass loss of 80 Da) to form a fragment ion at m/z 106, which has been computationally and experimentally identified as protonated serine. researchgate.netru.nl Another significant fragmentation pathway involves the loss of H₂SO₄ (a mass loss of 98 Da), resulting in a fragment ion at m/z 88. researchgate.netru.nl

Table 2: Key Fragmentation Pathways of Protonated Sulfoserine Investigated with DFT Based on findings from combined mass spectrometry and computational studies.

The application of DFT calculations is crucial for interpreting complex experimental spectra. By modeling the structures and energies of potential fragment ions and comparing their calculated infrared spectra with experimental infrared multiple photon dissociation (IRMPD) spectra, researchers can confidently assign structures to the observed fragments. researchgate.netru.nl This integrated approach of combining advanced mass spectrometry techniques with high-level computational chemistry provides a detailed picture of the intrinsic reactivity and stability of molecules like this compound. soton.ac.uk

Compound Index

Table 3: List of Chemical Compounds Mentioned

Research Applications and Future Directions for O Sulfo D Serine Studies

Utilization of O-Sulfo-D-serine as a Research Tool in Chemical Biology and Proteomics

The unique chemical structure of this compound, featuring a sulfate (B86663) group attached to the hydroxyl moiety of D-serine, suggests its potential utility as a specialized research tool. In chemical biology, such modified amino acids can serve as probes to investigate enzymatic mechanisms, protein-ligand interactions, and cellular signaling pathways. For instance, the incorporation of sulfated amino acids into peptides or proteins can help elucidate the functional significance of sulfation as a post-translational modification (PTM) stanford.edunih.govresearchgate.net.

In proteomics, this compound could be instrumental in identifying and characterizing the "sulfatome" – the complete set of sulfated proteins and peptides within a biological system. Developing specific antibodies or mass spectrometry-based methods capable of detecting this compound residues would be crucial for its application in this area. Such tools could aid in understanding the prevalence and functional roles of sulfated D-amino acids in complex biological samples, potentially revealing novel PTMs or signaling events acs.orgsioc-journal.cnacs.org. The development of chemical biology tools for peptide and protein research, including those that incorporate non-canonical amino acids, is an active area of development helsinki.fi.

Exploration of its Potential as a Building Block for Novel Biomolecules and Bioactive Compounds

This compound holds promise as a versatile building block for the synthesis of novel biomolecules and bioactive compounds. The incorporation of D-amino acids, including modified forms like this compound, into peptides can significantly alter their properties, such as increasing resistance to enzymatic degradation, enhancing binding affinity, and modulating secondary structures researchgate.net. This makes them valuable in the design of peptidomimetics and therapeutic peptides with improved stability and efficacy.

Research into serine-based sulfonamides has demonstrated their potential as antioxidant and antimicrobial agents researchgate.net. While this study focused on L-serine derivatives, the principle of using modified serine residues as scaffolds for bioactive compounds is applicable to this compound. Further exploration could involve its use in synthesizing peptides with specific biological activities, such as enzyme inhibitors or modulators of protein-protein interactions. The field of peptide synthesis has seen advancements in incorporating post-translationally modified amino acids, including phosphorylated and sulfated residues, using Fmoc chemistry, indicating a pathway for the synthesis of this compound-containing peptides sigmaaldrich.com.

Emerging Research Avenues in Understanding O-Sulfoserine's Role in Cellular Homeostasis and Disease Pathways

The broader roles of D-amino acids and sulfated amino acids in cellular homeostasis and disease pathways provide avenues for investigating this compound. D-serine, for instance, is a crucial neuromodulator in the brain, acting as a co-agonist for N-methyl-D-aspartate (NMDA) receptors, and is implicated in neurodevelopment and neurological disorders frontiersin.orgmdpi.commdpi.comnih.govnih.gov. Alterations in D-serine levels have been linked to conditions such as Alzheimer's disease, schizophrenia, and diabetes mdpi.commdpi.com.

While specific roles for this compound in these contexts are yet to be fully elucidated, its structural similarity to D-serine suggests potential involvement in similar pathways. Sulfation of serine and threonine residues has been identified as a post-translational modification in various eukaryotic proteins, potentially influencing protein assembly and signal transduction stanford.edunih.gov. Research into serine metabolism indicates its importance in cellular homeostasis, with dysregulation implicated in neurodevelopmental and neurodegenerative disorders mdpi.commdpi.com. Understanding how the sulfation of D-serine impacts these cellular processes and disease states represents a significant emerging research area.

Prospective Methodological Advancements in the Synthesis and Analysis of Sulfated D-Amino Acids

Advancements in synthetic chemistry and analytical techniques are crucial for the broader study of this compound. The chemical synthesis of modified amino acids, including sulfated derivatives, requires specific strategies to ensure regioselectivity and stereochemical integrity. While direct synthesis methods for this compound are not extensively detailed in the provided search results, general approaches for sulfated amino acids and D-amino acids are available. For example, the synthesis of Fmoc-protected sulfotyrosine derivatives is established for peptide synthesis sigmaaldrich.com. Similarly, methods for the preparation of D-serine, including kinetic resolution and enzymatic approaches, are documented nih.govgoogle.comresearchgate.net.

In terms of analysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a primary tool for the detection and structural characterization of modified peptides and amino acids, including sulfated residues stanford.edunih.gov. Advancements in chiral separation techniques, such as capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC) with chiral stationary phases, are essential for distinguishing enantiomers and analyzing chiral purity mdpi.commdpi.com. Future developments may focus on creating more sensitive and specific analytical methods for this compound, enabling its precise quantification in complex biological matrices.

Q & A

Q. What are the key considerations for designing experiments to synthesize O-Sulfo-D-serine with high enantiomeric purity?

Answer:

-

Reaction Optimization: Use chiral catalysts or enzymes (e.g., serine sulfotransferases) to control stereochemistry. Monitor reaction conditions (pH, temperature, solvent) to minimize racemization .

-

Analytical Validation: Employ chiral HPLC or capillary electrophoresis to quantify enantiomeric excess (ee). Cross-validate with -NMR and circular dichroism (CD) spectroscopy for structural confirmation .

-

Example Data Table:

Reaction Condition Catalyst Yield (%) ee (%) Method for ee Analysis pH 7.5, 25°C Enzyme A 78 99 Chiral HPLC pH 8.0, 30°C Catalyst B 65 85 -NMR

Q. How can researchers ensure reproducibility in the synthesis and characterization of this compound?

Answer:

- Protocol Standardization: Document detailed synthetic procedures, including purification steps (e.g., recrystallization solvents, gradient elution in HPLC). Use internal standards for quantitative analysis .

- Collaborative Validation: Share protocols with independent labs for cross-verification. Publish raw spectroscopic data (e.g., NMR peaks, IR bands) in supplementary materials .

Q. What spectroscopic techniques are critical for confirming the sulfation pattern in this compound?

Answer:

Q. How should researchers approach literature reviews to identify gaps in this compound’s biological activity studies?

Answer:

- Database Searches: Use PubMed, SciFinder, and Reaxys with keywords like “this compound AND (kinase inhibition OR receptor binding).”

- Gap Analysis: Compare existing studies (e.g., enzymatic assays, cell-based studies) to highlight under-explored areas, such as in vivo pharmacokinetics or toxicity profiles .

Q. What are the best practices for formulating hypotheses about this compound’s role in enzyme inhibition?

Answer:

- Framework Application: Use PICO (Population: target enzymes; Intervention: sulfated serine; Comparison: non-sulfated analogs; Outcome: binding affinity) to structure hypotheses .

- Preliminary Data: Conduct molecular docking simulations to predict binding interactions before experimental validation .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in spectroscopic data when characterizing this compound derivatives?

Answer:

Q. How can computational methods be integrated with experimental data to predict the stability of this compound under varying physiological conditions?

Answer:

-

Molecular Dynamics (MD): Simulate degradation pathways (e.g., hydrolysis) at different pH levels. Validate predictions via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) .

-

Data Synthesis Table:

Condition (pH, Temp) Predicted Half-Life (MD) Experimental Half-Life Degradation Products pH 7.4, 37°C 72 hours 68 ± 5 hours Serine, sulfate pH 2.0, 37°C 2 hours 1.8 ± 0.3 hours Desulfated derivative

Q. What experimental designs are suitable for investigating the metabolic fate of this compound in mammalian systems?

Answer:

Q. How can researchers address contradictions in reported bioactivity data for this compound across different cell lines?

Answer:

- Meta-Analysis: Aggregate data from public repositories (e.g., ChEMBL) and apply statistical models (e.g., random-effects meta-analysis) to account for variability in cell culture conditions .

- Mechanistic Studies: Use CRISPR-Cas9 to knock out putative transporters in discrepant cell lines and reassess bioactivity .

Q. What methodologies are critical for elucidating the structural basis of this compound’s interaction with sulfotransferases?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.